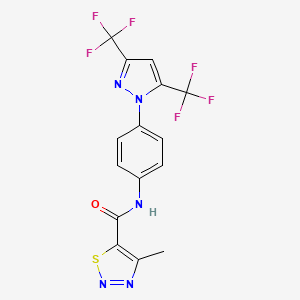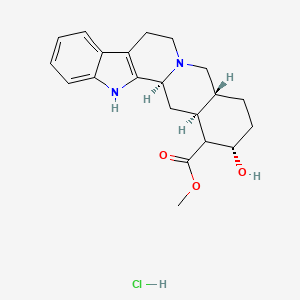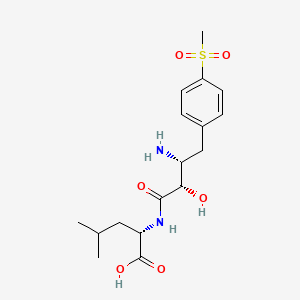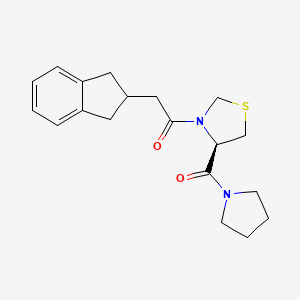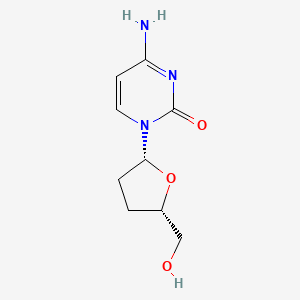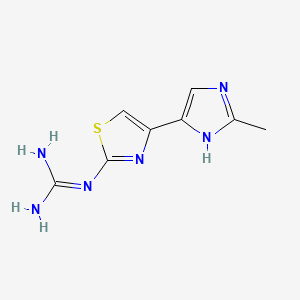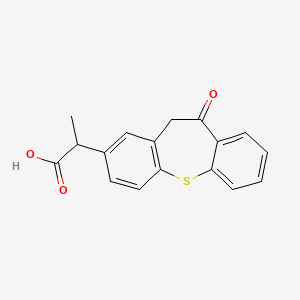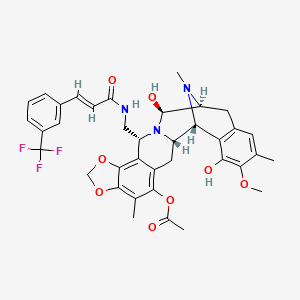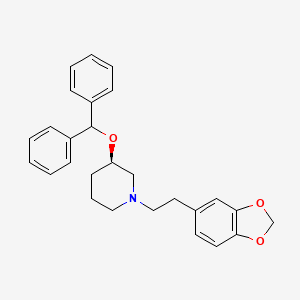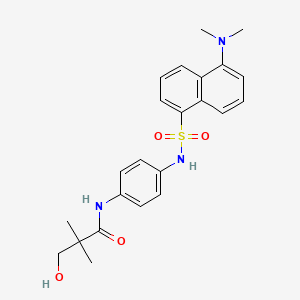
トメグロビル
説明
トメグロビルは、BAY 38-4766としても知られており、ヒトサイトメガロウイルス(HCMV)に対する強力な抗ウイルス薬です。分子式はC23H27N3O4Sで、小分子薬です。 トメグロビルは、ウイルスDNAの切断とパッケージングに関与するターミネース複合体に作用する非ヌクレオシド阻害剤として作用します .
科学的研究の応用
Tomeglovir has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying non-nucleoside inhibitors.
Biology: Investigated for its effects on viral replication and DNA processing.
Medicine: Potential therapeutic agent for treating cytomegalovirus infections, particularly in immunocompromised patients
作用機序
トメグロビルは、ウイルスDNAコンカテマーの処理を阻害することで抗ウイルス効果を発揮します。ターミネース複合体、特にウイルスDNAの切断とカプシドへのパッケージングに必須なUL89遺伝子産物とUL56遺伝子産物を標的とします。 この阻害は、ウイルス粒子の成熟を阻害するため、ウイルス複製が減少します .
類似化合物:
レテルモビル: HCMVに対する別のターミネース複合体阻害剤。
GW275175X: 同様の抗ウイルス特性を持つベンゾイミダゾール誘導体
比較:
トメグロビル対レテルモビル: 両方の化合物はターミネース複合体を阻害しますが、トメグロビルはUL89遺伝子とUL56遺伝子に耐性変異を示すのに対し、レテルモビルは主にUL56に耐性を示します.
トメグロビル対GW275175X: トメグロビルとGW275175Xはどちらもターミネース複合体を標的とするが、化学的には無関係です。
トメグロビルは、その独特の化学構造と広域スペクトル抗ウイルス活性により、抗ウイルス研究と治療において貴重な化合物となっています .
生化学分析
Biochemical Properties
Tomeglovir interacts with the human cytomegalovirus (HCMV) terminase complex, a key component in the viral replication process . It inhibits the processing of viral DNA-concatemers, with IC50s of 0.34 μM and 0.039 μM for HCMV and MCMV respectively .
Cellular Effects
Tomeglovir has been shown to suppress HELF and NIH 3T3 cells, with CC50s of 85 μM and 62.5 μM, respectively . It inhibits HCMV Davis and various monkey CMV strains with EC50s of 1.03 ± 0.57 μM and < 1 μM .
Molecular Mechanism
Tomeglovir acts as a non-nucleoside inhibitor against laboratory and clinically adapted strains of HCMV through activity against the gene products UL89 and UL56 . Characteristic UL89 mutations confer substantial resistance to Tomeglovir .
Temporal Effects in Laboratory Settings
Tomeglovir has shown good activity in vitro against laboratory adapted and clinical strains of HCMV
Dosage Effects in Animal Models
In animal models, Tomeglovir has been shown to reduce MCMV-DNA in salivary glands, livers, and kidneys of MCMV-infected NOD-SCID mice, and prolong the survival of the mice
準備方法
合成経路と反応条件: トメグロビルの合成には、いくつかの重要なステップが含まれます。
5-(ジメチルアミノ)ナフタレン-1-スルホニルクロリドと4-ニトロアニリンの反応: この反応はピリジン中で起こり、対応するスルホンアミドが得られます。
ニトロ基の還元: ニトロ基は、エタノール中、炭素上のパラジウムを用いた水素で還元され、期待されるアミンが生成されます。
3-ヒドロキシ-2,2-ジメチルプロピオン酸との縮合: このステップは、ジクロロメタン/酢酸エチル混合物中、プロピルホスホン酸無水物とトリエチルアミンによって促進されます.
工業生産方法: トメグロビルの工業生産は、同様の合成経路に従いますが、より大規模に行われ、高純度と高収率が保証されます。 このプロセスには、反応条件と精製工程の厳格な管理が含まれており、医薬品基準を満たしています .
反応の種類:
酸化: トメグロビルは、特にジメチルアミノ基で酸化反応を起こす可能性があります。
還元: 合成の中間段階のニトロ基は、アミンに還元されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素ガスと炭素上のパラジウムが、ニトロ基の還元に用いられます。
主要な生成物:
酸化: トメグロビルの酸化誘導体。
還元: アミン誘導体。
置換: スルホンアミド誘導体.
4. 科学研究の応用
トメグロビルは、科学研究において幅広い用途があります。
化学: 非ヌクレオシド阻害剤を研究するためのモデル化合物として使用されています。
生物学: ウイルス複製とDNA処理に対する影響について調査されています。
類似化合物との比較
Letermovir: Another terminase complex inhibitor used against HCMV.
GW275175X: A benzimidazole derivative with similar antiviral properties
Comparison:
Tomeglovir vs. Letermovir: Both compounds inhibit the terminase complex, but Tomeglovir has shown resistance mutations in UL89 and UL56 genes, while Letermovir primarily shows resistance in UL56.
Tomeglovir vs. GW275175X: Tomeglovir and GW275175X both target the terminase complex, but they are chemically unrelated.
Tomeglovir stands out due to its unique chemical structure and broad-spectrum antiviral activity, making it a valuable compound in antiviral research and therapy .
特性
IUPAC Name |
N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-3-hydroxy-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-23(2,15-27)22(28)24-16-11-13-17(14-12-16)25-31(29,30)21-10-6-7-18-19(21)8-5-9-20(18)26(3)4/h5-14,25,27H,15H2,1-4H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQAKHSYTKBSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870271 | |
| Record name | N-(4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}phenyl)-3-hydroxy-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233254-24-5 | |
| Record name | Tomeglovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233254245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOMEGLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YPQ44B589 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682349.png)

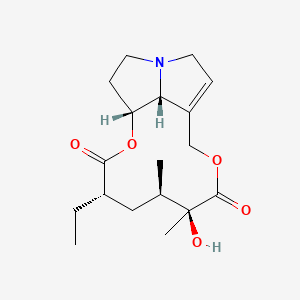
![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)
